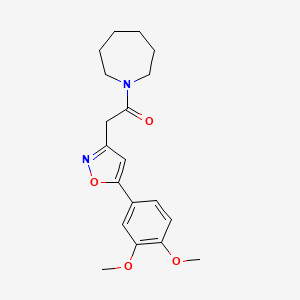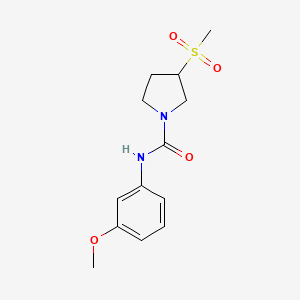
N-(3-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as NMS-P118, is a small molecule compound that has gained increasing attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Ligand for Cu-Catalyzed Coupling
A study by Ma et al. (2017) highlights the use of a similar compound, (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), as a powerful ligand in Cu-catalyzed coupling reactions. This application is significant in synthesizing (hetero)aryl methylsulfones, which are important in pharmaceuticals (Ma et al., 2017).
Synthesis of Polyamides and Poly(amide-imide)s
Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile have been synthesized using N-methyl-2-pyrrolidone, as explored by Saxena et al. (2003). This research contributes to the development of materials with high thermal stability and good solubility in organic solvents, relevant in advanced material sciences (Saxena et al., 2003).
Enantioselective Synthesis
Calvez et al. (1998) studied the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, utilizing similar amide derivatives. This research is important for the synthesis of chiral compounds, which have applications in medicinal chemistry (Calvez et al., 1998).
Synthesis of Antibacterial Compounds
Jeon et al. (2007) have synthesized a new series of 1beta-methylcarbapenems with substituted sulfonamide moieties. They found that certain compounds exhibited potent antibacterial activity, indicating the potential use of similar compounds in developing new antibiotics (Jeon et al., 2007).
Synthesis of Fluorinated Polyamides
Research by Liu et al. (2013) involved the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research is significant in the field of polymer science, especially for the development of materials with specific electronic properties (Liu et al., 2013).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-5-3-4-10(8-11)14-13(16)15-7-6-12(9-15)20(2,17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQKLAYEIQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)
![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
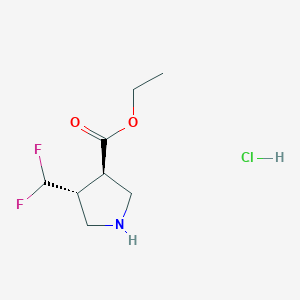
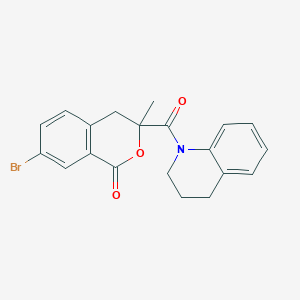
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)
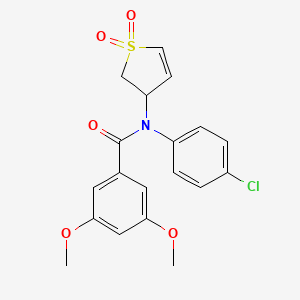
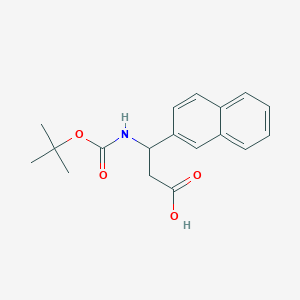
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)
![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)
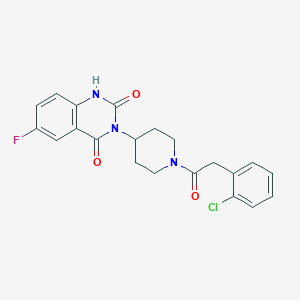
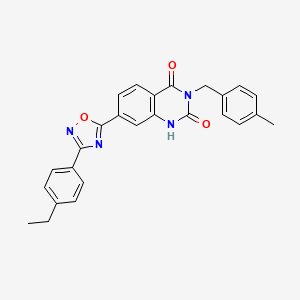
![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)
